![molecular formula C16H12Cl2N2O7S B4975423 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B4975423.png)
4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
4-{Acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and as a fluorescent probe. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied as an inhibitor of histone deacetylase, an enzyme that plays a role in gene expression. Additionally, this compound has been used as a fluorescent probe for the detection of nitric oxide in cells.
Mécanisme D'action
The mechanism of action of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate varies depending on its application. In cancer research, this compound induces apoptosis by activating the caspase pathway. As an inhibitor of histone deacetylase, it prevents the removal of acetyl groups from histones, leading to changes in gene expression. As a fluorescent probe for nitric oxide, it reacts with the compound to produce a fluorescent product that can be detected.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In cancer research, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. As an inhibitor of histone deacetylase, it can lead to changes in gene expression. As a fluorescent probe for nitric oxide, it can be used to detect the presence of nitric oxide in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate in lab experiments include its potential applications in cancer research, enzyme inhibition, and as a fluorescent probe. It is also relatively easy to synthesize and purify. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate. One direction is to further study its potential applications in cancer research, including its effectiveness in combination with other cancer treatments. Another direction is to investigate its potential as an inhibitor of other enzymes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and modifications to the compound could lead to improved applications and potential uses.
Méthodes De Synthèse
The synthesis of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate involves the reaction of 2,6-dichlorophenol with acetic anhydride, followed by the addition of 3-nitrobenzenesulfonyl chloride and triethylamine. The resulting compound is then purified through recrystallization.
Propriétés
IUPAC Name |
[4-[acetyl-(3-nitrophenyl)sulfonylamino]-2,6-dichlorophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O7S/c1-9(21)19(12-7-14(17)16(15(18)8-12)27-10(2)22)28(25,26)13-5-3-4-11(6-13)20(23)24/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQWFZWSOXSGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)C)Cl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
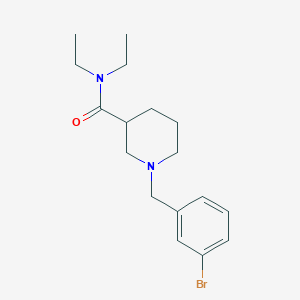
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)
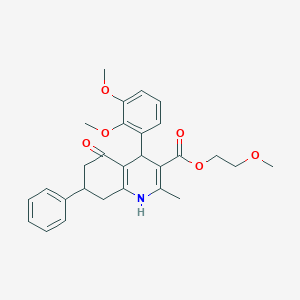
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4975377.png)
![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)
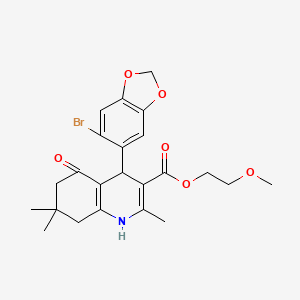
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4975399.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)
![methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4975404.png)
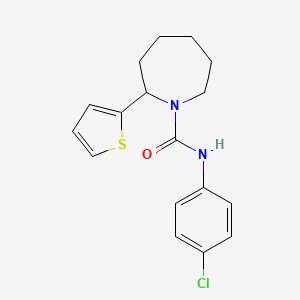
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)
![ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4975444.png)
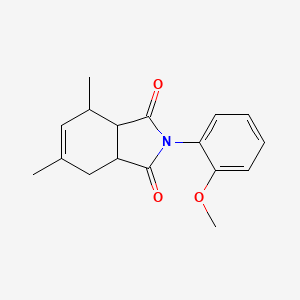
![N-(2-methoxyethyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4975449.png)
